5-Chloro-2-nitrobenzonitrile
Overview
Description
5-Chloro-2-nitrobenzonitrile is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is part of the o-nitrobenzonitriles family, which are known for their reactivity and usefulness in synthesizing other chemical compounds. The structure of 5-Chloro-2-nitrobenzonitrile has been determined through crystallography, revealing its molecular geometry and the presence of intramolecular interactions that may suggest a propensity for nucleophilic attack on the nitrile carbon atom .
Synthesis Analysis
The synthesis of related nitrobenzonitrile derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds such as benzoic acid or vanillin. For instance, the synthesis of 3,5-dinitrobenzonitrile from benzoic acid includes nitration, esterification, amination, and dehydration steps . Although the specific synthesis of 5-Chloro-2-nitrobenzonitrile is not detailed in the provided papers, similar methodologies could be applied, with appropriate modifications to introduce the chlorine and nitro groups at the desired positions on the benzene ring.
Molecular Structure Analysis
The crystal structure of 5-Chloro-2-nitrobenzonitrile has been elucidated, showing that it crystallizes in a monoclinic system with specific geometric parameters. The intramolecular distances between the nitro oxygen atoms and the adjacent nitrile carbon atom are notably short, which could indicate a potential for nucleophilic attack. This structural feature is supported by molecular orbital calculations, suggesting a significant nO1 → π*CN delocalization energy .
Chemical Reactions Analysis
The reactivity of o-nitrobenzonitriles, including 5-Chloro-2-nitrobenzonitrile, is characterized by their ability to undergo various chemical transformations. These compounds can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups that activate the nitrile carbon for attack. Additionally, the nitro group can be reduced to an amino group, providing a pathway to further functionalize the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzonitriles are influenced by their molecular structure. Vibrational spectroscopy studies, including FT-IR and Raman, have been conducted to understand the vibrational modes of these molecules. Theoretical calculations complement these experimental techniques to provide a comprehensive understanding of the vibrational frequencies and geometric parameters. These studies are crucial for identifying functional groups and predicting the reactivity of the compound . The thermodynamic properties of these compounds have also been computed, which are valuable for understanding their stability and reactivity under different temperature conditions .
Scientific Research Applications
Vibrational Spectra and Thermodynamics
Vibrational Spectra and Analysis : 5-Chloro-2-nitrobenzonitrile has been subject to detailed vibrational spectral analysis. Studies involving laser Raman and FTIR spectra have provided insights into the molecule's vibrational assignments and potential energy distributions. Such analyses are crucial for understanding the molecular structure and behavior of chemical compounds (Rastogi et al., 2009).
Thermodynamics and Transition Studies : Thermophysical behavior of nitrobenzonitriles, including 5-Chloro-2-nitrobenzonitrile, has been studied to understand the fusion processes and phase transitions of these compounds. This is essential for their application in various chemical processes and synthesis (Jiménez et al., 2002).
Chemical Synthesis and Catalysis
Novel Synthesis Routes : Innovative synthetic routes involving 5-Chloro-2-nitrobenzonitrile have been explored, resulting in the formation of novel compounds such as benzoxazine derivatives. These advancements are pivotal for expanding the scope of chemical synthesis and discovering new pharmacologically active molecules (Li et al., 2006).
Catalysis in Chemical Fixation of CO2 : The compound has been used in studies exploring the catalytic fixation of CO2, demonstrating its potential role in carbon capture and utilization technologies, which are crucial for addressing climate change (Kimura et al., 2012).
Molecular and Spectroscopic Analysis
Molecular Structure and Spectroscopic Analysis : Detailed molecular structure analysis and spectroscopic studies of derivatives of 5-Chloro-2-nitrobenzonitrile have been conducted. These studies are fundamental for understanding the electronic structure and reactivity of such compounds, which is critical in material science and drug design (Jukić et al., 2010).
Electron-Withdrawing Effects and Structural Insights : Studies have focused on understanding how electron-withdrawing groups like nitro and nitrile affect the molecular structure of benzonitriles. This knowledge is vital for designing molecules with specific electronic properties for use in electronic devices or as pharmaceuticals (Graneek et al., 2018).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWJUEZFOUOUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188219 | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrobenzonitrile | |
CAS RN |
34662-31-2 | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34662-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034662312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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